molecular formula C26H20ClNO B286559 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

Katalognummer B286559
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: QVCICGKJOCYJEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Wirkmechanismus

The selective inhibition of HDAC6 by 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide leads to the accumulation of acetylated tubulin, which disrupts the microtubule network in cancer cells and induces apoptosis. HDAC6 inhibition also leads to the activation of heat shock protein 90 (HSP90), which plays a role in protein folding and stabilization. This activation leads to the degradation of oncoproteins, such as Bcr-Abl and FLT3, which are involved in the development of cancer.
Biochemical and Physiological Effects
In addition to its anticancer effects, 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide has been found to have potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease. HDAC6 inhibition has been shown to enhance the clearance of misfolded proteins, such as huntingtin and tau, which are involved in the development of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide is its selectivity for HDAC6, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of drug resistance, as well as its inability to penetrate the blood-brain barrier in the treatment of neurodegenerative disorders.

Zukünftige Richtungen

Future research on 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide could focus on the development of combination therapies with other anticancer drugs to enhance its efficacy. Additionally, further studies could investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. The development of more potent and selective HDAC6 inhibitors could also be explored to overcome the limitations of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide.
Conclusion
In conclusion, 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide is a promising therapeutic agent with potential applications in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Its selective inhibition of HDAC6 has been found to induce apoptosis in cancer cells and enhance the clearance of misfolded proteins in neurodegenerative disorders. Further research is needed to fully explore its therapeutic potential and overcome its limitations.

Synthesemethoden

The synthesis of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide involves several steps, including the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with benzylamine, followed by chlorination and coupling with 2-amino-4-chlorobenzamide. The final product is obtained after purification and crystallization.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide.

Eigenschaften

Molekularformel

C26H20ClNO

Molekulargewicht

397.9 g/mol

IUPAC-Name

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

InChI

InChI=1S/C26H20ClNO/c27-23-12-5-4-10-22(23)26(29)28-25(19-7-2-1-3-8-19)21-16-15-18-14-13-17-9-6-11-20(21)24(17)18/h1-12,15-16,25H,13-14H2,(H,28,29)

InChI-Schlüssel

QVCICGKJOCYJEC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

Kanonische SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.